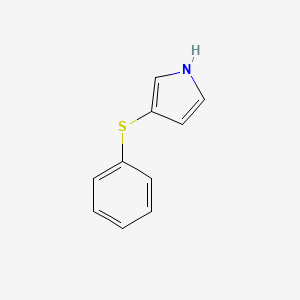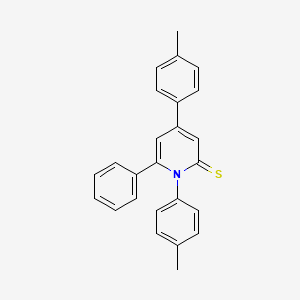
2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- is an organic compound with a complex structure that includes pyridinethione and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of pyridinethione with 4-methylphenyl and phenyl groups under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- include other pyridinethione derivatives and phenyl-substituted compounds. Examples include:
- 2(1H)-Pyridinethione, 1,4-bis(4-chlorophenyl)-6-phenyl-
- 2(1H)-Pyridinethione, 1,4-bis(4-methoxyphenyl)-6-phenyl-
Uniqueness
The uniqueness of 2(1H)-Pyridinethione, 1,4-bis(4-methylphenyl)-6-phenyl- lies in its specific substitution pattern and the presence of both pyridinethione and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
85574-24-9 |
|---|---|
Molekularformel |
C25H21NS |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
1,4-bis(4-methylphenyl)-6-phenylpyridine-2-thione |
InChI |
InChI=1S/C25H21NS/c1-18-8-12-20(13-9-18)22-16-24(21-6-4-3-5-7-21)26(25(27)17-22)23-14-10-19(2)11-15-23/h3-17H,1-2H3 |
InChI-Schlüssel |
WNSMQZDVNXEPTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



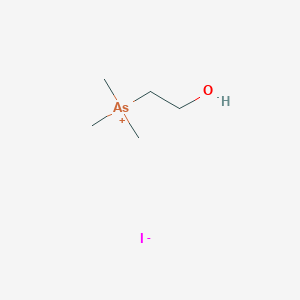
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
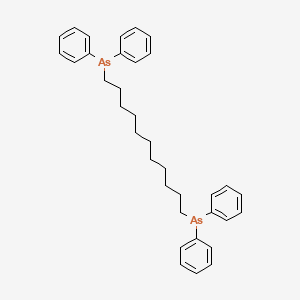
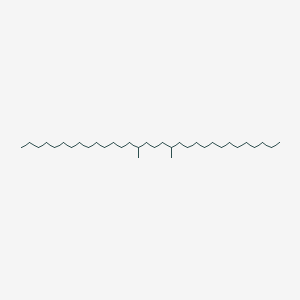

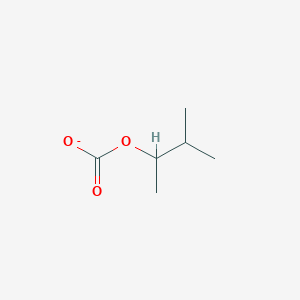
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
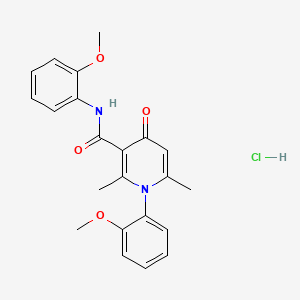
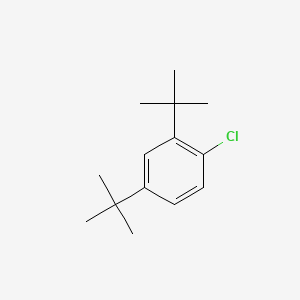
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
